molecular formula C20H16FNO3S B2850096 (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone CAS No. 1448054-91-8

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2850096
CAS No.: 1448054-91-8
M. Wt: 369.41
InChI Key: DHEXLMZQUBFGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is a useful research compound. Its molecular formula is C20H16FNO3S and its molecular weight is 369.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by this compound affects the endocannabinoid system. The elevation of 2-AG levels leads to the activation of CB1 and CB2 receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

The compound time- and dose-dependently binds to MAGL in rodent brain . This binding indirectly leads to CB1 occupancy by raising 2-AG levels . The compound also raises norepinephrine levels in the cortex .

Result of Action

In vivo, the compound exhibits antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain . Though 30 mg/kg induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power, 3 mg/kg still provided approximately 80% enzyme occupancy, significantly increased 2-AG and norepinephrine levels, and produced neuropathic antinociception without synaptic depression or decreased gamma power .

Properties

IUPAC Name

[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEXLMZQUBFGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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